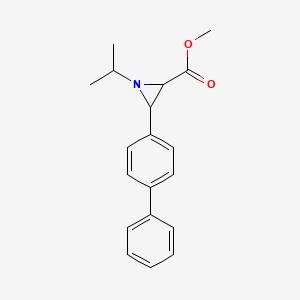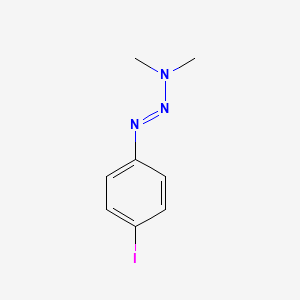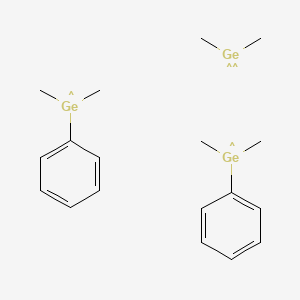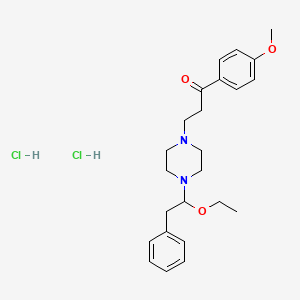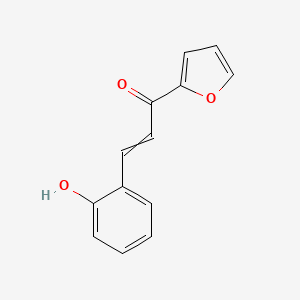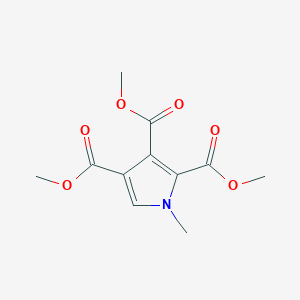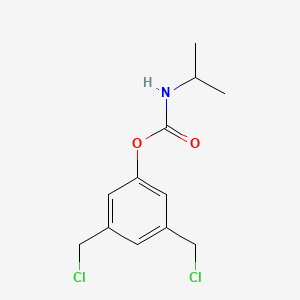![molecular formula C14H20N2O5 B14710988 Diethyl [(4-methoxyphenyl)methylene]biscarbamate CAS No. 21191-28-6](/img/structure/B14710988.png)
Diethyl [(4-methoxyphenyl)methylene]biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-methoxyphenyl)methylene]biscarbamate is an organic compound with the molecular formula C18H22N2O6 It is a derivative of carbamic acid and features a methoxyphenyl group attached to a biscarbamate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-methoxyphenyl)methylene]biscarbamate typically involves the reaction of diethyl carbonate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl carbonate+4-methoxybenzaldehyde→Diethyl [(4-methoxyphenyl)methylene]biscarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(4-methoxyphenyl)methylene]biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Diethyl [(4-methoxyphenyl)methylene]biscarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl [(4-methoxyphenyl)methylene]biscarbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [(4-isobutoxy-3-methoxyphenyl)methylene]biscarbamate
- Diethyl [(4-butoxyphenyl)methylene]biscarbamate
- Diethyl [(4-hexyloxy-3-methoxyphenyl)methylene]biscarbamate
Uniqueness
Diethyl [(4-methoxyphenyl)methylene]biscarbamate is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.
Propiedades
Número CAS |
21191-28-6 |
|---|---|
Fórmula molecular |
C14H20N2O5 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
ethyl N-[(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-4-20-13(17)15-12(16-14(18)21-5-2)10-6-8-11(19-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Clave InChI |
AFZUTQSZZHROAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
